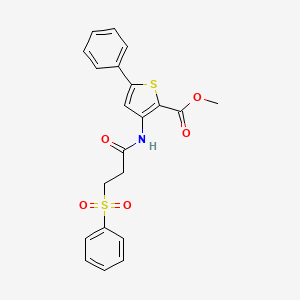

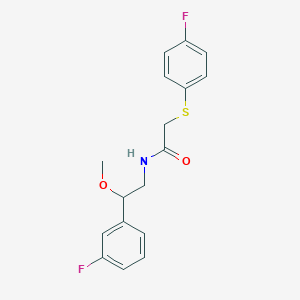

Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives, like the one you’re asking about, are essential in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve different types of condensation reactions .Scientific Research Applications

Anti-inflammatory and Pharmacological Properties

A study has highlighted the synthesis of a series of novel 5-substituted-2,3-diarylthiophenes, showing potent activities in models of adjuvant arthritis and yeast-induced hyperalgesia. These compounds, including derivatives closely related to Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate, exhibit significant potential in developing new anti-inflammatory agents (Tsuji et al., 1998).

Chemical Synthesis Techniques

Research on palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3, including thiophene-2-carboxylates, outlines a method for coupling with aryl/heteroaryl bromides. This synthesis approach leads to the exclusive production of 5-arylated thiophene-3-sulfonic amides or esters, demonstrating a valuable technique for functionalizing thiophene derivatives in drug discovery and materials science (Bheeter et al., 2013).

Anticancer Applications

Another study focused on the synthesis and evaluation of novel thiophene and benzothiophene derivatives as cytotoxic agents. Some derivatives exhibited significant anti-cancer activities against various tumor cell lines, suggesting the potential of thiophene derivatives in anticancer drug development (Mohareb et al., 2016).

Nonlinear Optical Materials

A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized for use as nonlinear optical materials. These derivatives offer high thermal stability and efficient second-order optical nonlinearities, suggesting their application in the field of organic electronics and photonics (Chou et al., 1996).

Immunomodulatory Effects

Research on novel immunosuppressive butenamides involving thiophene derivatives has shown potential in modulating immune responses. These compounds exhibit activity towards proliferating concanavalin A-stimulated T-lymphocytes, indicating their usefulness in developing new immunosuppressive drugs (Axton et al., 1992).

Mechanism of Action

“Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate” is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

properties

IUPAC Name |

methyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S2/c1-27-21(24)20-17(14-18(28-20)15-8-4-2-5-9-15)22-19(23)12-13-29(25,26)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCBNEVLZPINCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)

![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2616135.png)

![6-Bromobenzo[b]thiophen-2-amine](/img/structure/B2616136.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide](/img/structure/B2616139.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)